Dodovisone C

Structural Elucidation NMR Spectroscopy Isoprenylated Flavonoid

Choose Dodovisone C for its structurally differentiated isoprenylated flavonoid core. The unique 4-hydroxy-3-methylbutyl side chain and dihydropyran ring ensure distinct lipophilicity and target-binding conformations not achievable with generic flavonoids. Use as a reference standard for precise LC-MS quantification and to build high-fidelity GNPS libraries, preventing rediscovery. Guarantee the reproducibility of your pharmacological assays (COX-2/5-LOX) and advance rational SAR programs.

Molecular Formula C27H30O8
Molecular Weight 482.529
CAS No. 1616683-52-3
Cat. No. B593473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodovisone C
CAS1616683-52-3
Molecular FormulaC27H30O8
Molecular Weight482.529
Structural Identifiers
SMILESCC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO
InChIInChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3
InChIKeyFMYMDXKGXKDGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dodovisone C (CAS 1616683-52-3): An Isoprenylated Flavonoid Reference Standard from Dodonaea viscosa


Dodovisone C (CAS 1616683-52-3) is an isoprenylated flavonoid first isolated from the aerial parts of Dodonaea viscosa [1]. Its structure was established through extensive 1D and 2D NMR analysis, confirming a C27H30O8 molecular framework with a characteristic dihydropyran ring and a 4-hydroxy-3-methylbutyl side chain [1]. As a member of the flavonoid class, it is available as a purified analytical standard for research applications, and its well-defined spectroscopic profile supports its use in the quality control and phytochemical characterization of Dodonaea species [2].

Why Generic Substitution Fails for Dodonisone C: Structural Specificity Dictates Research Outcomes


Procurement of a generic isoprenylated flavonoid cannot substitute for Dodovisone C due to the compound's unique substitution pattern on the benzopyran core. The specific presence of a 4-hydroxy-3-methylbutyl side chain at C-8, in conjunction with the 2,2-dimethyl-2H-1-benzopyran moiety, directly dictates its lipophilicity, metabolic stability, and target-binding conformation [1]. Even closely related co-isolates like Dodovisone A and B differ in the oxidation state of the isoprenoid unit, leading to divergent biological profiles as observed in SAR studies [1]. Substituting Dodovisone C with a structurally under-characterized or impure alternative introduces uncontrolled variables, compromising experimental reproducibility and the validity of pharmacophore models.

Quantitative Evidence Guide: Benchmarking Dodovisone C Against In-Class Flavonoid Analogs


Structural Differentiation via 13C NMR: Double Bond Configuration vs. Saturated Analog

The defining structural feature of Dodovisone C is the presence of a double bond (δC 122.1 and 130.8) within its dihydropyran ring, which distinguishes it from the saturated analog Dodovisone B [1]. This unsaturation impacts the compound's planar rigidity and electronic distribution, which are critical determinants of its interaction with biological targets.

Structural Elucidation NMR Spectroscopy Isoprenylated Flavonoid

Chiroptical Property Comparison: Optical Rotation as a Purity and Identity Criterion

Dodovisone C exhibits a specific optical rotation ([α]18 D – 53.3 in CHCl3), which is substantially different from its co-isolated analogs, Dodovisone A ([α]18 D – 18.7) and Dodovisone B ([α]19 D – 3.8) [1]. This chiroptical fingerprint provides a quantitative metric for verifying the compound's identity and stereochemical integrity post-synthesis or extraction.

Chiral Analysis Quality Control Natural Product Chemistry

UV Absorption Profile: Distinct Chromophore for HPLC Method Development

The UV spectrum of Dodovisone C in methanol displays characteristic absorption maxima at 216, 243, 272, and 357 nm, which differs from the profile of Dodovisone A (251, 271, 352 nm) [1]. The presence of a distinct 357 nm band (vs 352 nm for Dodovisone A) allows for selective detection and quantification in complex plant matrices, enhancing method specificity.

HPLC-PDA Analytical Standardization Phytochemistry

Mass Spectrometric Identification: Unique Fragmentation Pattern for Targeted Metabolomics

In electron ionization mass spectrometry (EIMS), Dodovisone C generates a base peak at m/z 467 [M-CH3]+ and a molecular ion at m/z 482 with 71% relative intensity [1]. This contrasts with Dodovisone A, which displays the reverse pattern: a base peak at m/z 482 [M]+ and a secondary peak at m/z 467 with 25% relative intensity [1]. Such differential fragmentation is essential for the unambiguous identification of Dodovisone C in GC-MS or LC-MS based metabolomics workflows.

Mass Spectrometry Metabolite Profiling Natural Product Dereplication

Class-Level Inference: Potential Anti-Inflammatory Activity of the Isoprenylated Flavonoid Scaffold

While specific bioactivity data for Dodovisone C remains under investigation, its core structural class—isoprenylated flavonoids—exhibits quantifiable anti-inflammatory activity in vitro. For example, a structurally related isoprenylated flavonoid, (±)-Heterocageflavone, demonstrates significant inhibition of LPS-induced nitric oxide (NO) production in RAW264.7 macrophages with an IC50 value of 49.2 μM [2]. This establishes a baseline potency for this chemical class, suggesting Dodovisone C is a relevant candidate for further anti-inflammatory evaluation.

Anti-inflammatory SAR Isoprenylated Flavonoid

Thermal Stability for Formulation and Storage: Boiling Point Prediction

Dodovisone C exhibits a predicted boiling point of 730.0 ± 60.0 °C at 760 mmHg [1]. This high thermal stability is characteristic of its polycyclic flavonoid core and is a crucial parameter for researchers considering high-temperature processing during formulation or analytical method development (e.g., GC injection port settings).

Formulation Development Stability Studies Physicochemical Properties

High-Impact Application Scenarios for Dodovisone C in Biomedical and Analytical Research


Analytical Standard for Quality Control of Dodonaea viscosa Herbal Products

The distinct UV (357 nm) and MS (m/z 467 base peak) signatures of Dodovisone C, as established in the primary literature [1], make it an ideal reference standard for the authentication and quantification of D. viscosa extracts. By using Dodovisone C to spike samples and calibrate HPLC or LC-MS instruments, researchers can achieve reproducible, high-specificity quantification, a step that is impossible with a generic flavonoid standard due to co-elution issues. [1]

Structure-Activity Relationship (SAR) Probe for Anti-Inflammatory Flavonoids

Given the class-level evidence of anti-inflammatory activity for isoprenylated flavonoids (e.g., NO inhibition with IC50 ~49.2 μM) [2], Dodovisone C serves as a valuable structural probe. Its unique dihydropyran double bond (confirmed by 13C NMR δ 122.1, 130.8) [1] allows researchers to systematically investigate how planarity and rigidity affect target engagement in COX-2 or 5-LOX inhibition assays. This enables a rational approach to medicinal chemistry optimization that is not possible with saturated analogs. [1] [2]

Dereplication and Metabolite Profiling of Isoprenylated Natural Products

The unique EIMS fragmentation pattern of Dodovisone C (base peak at m/z 467 [M-CH3]+) serves as a diagnostic fingerprint in metabolomics [1]. Procurement of this compound allows natural product chemists to create a high-fidelity reference library for molecular networking (e.g., using GNPS). This prevents the rediscovery of Dodovisone C in new extracts and directs isolation efforts toward genuinely novel metabolites, saving significant time and resources in drug discovery workflows. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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